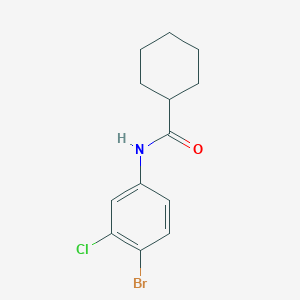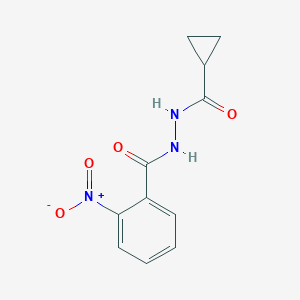![molecular formula C21H19FN2O4S B322169 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-fluorobenzamide](/img/structure/B322169.png)
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-fluorobenzamide is a complex organic compound with the molecular formula C21H19FN2O4S and a molecular weight of 414.45 g/mol . This compound is characterized by its unique structure, which includes an ethoxyanilino group, a sulfonyl group, and a fluorobenzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-ethoxyaniline, which is then reacted with sulfonyl chloride to form the sulfonyl derivative. This intermediate is further reacted with 4-fluorobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves stringent quality control measures to maintain the purity and yield of the compound. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis to enhance production rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-fluorobenzamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-4-fluorobenzamide
- N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-4-chlorobenzamide
Uniqueness
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C21H19FN2O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H19FN2O4S/c1-2-28-19-11-7-18(8-12-19)24-29(26,27)20-13-9-17(10-14-20)23-21(25)15-3-5-16(22)6-4-15/h3-14,24H,2H2,1H3,(H,23,25) |
InChI Key |
OVQQVTPUQWKCOM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(piperidin-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B322087.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B322088.png)
![2-[(cyclohexylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B322089.png)

![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B322092.png)
![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B322104.png)
![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B322107.png)



![N-[4-[(4-iodophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322116.png)
![N'-[2-(2,4-dibromo-6-methylphenoxy)acetyl]cyclohexanecarbohydrazide](/img/structure/B322117.png)
![N-benzyl-4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxobutanamide](/img/structure/B322119.png)
![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B322120.png)
